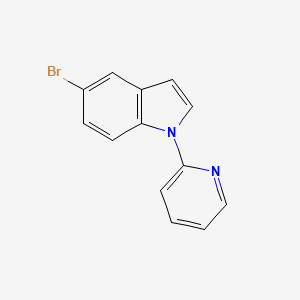
3-Chlorohexanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chlorohexanenitrile: is an organic compound with the molecular formula C6H10ClN . It is a nitrile derivative of hexane, where a chlorine atom is attached to the third carbon of the hexane chain, and a nitrile group (-CN) is attached to the first carbon. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chlorohexanenitrile can be synthesized through several methods. One common method involves the reaction of 3-chlorohexane with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs under reflux conditions, allowing the nucleophilic substitution of the chlorine atom by the cyanide ion to form the nitrile group.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: 3-Chlorohexanenitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid in the presence of acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Nucleophilic Substitution: Various substituted hexanenitriles
Reduction: 3-Chlorohexylamine
Hydrolysis: 3-Chlorohexanoic acid
科学研究应用
Chemistry: 3-Chlorohexanenitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new catalysts and reagents for chemical processes.
作用机制
The mechanism of action of 3-chlorohexanenitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through an S_N2 mechanism, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a new bond and the release of the chloride ion.
In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms, typically facilitated by a reducing agent or catalyst. The hydrolysis of the nitrile group involves the addition of water molecules, resulting in the formation of a carboxylic acid.
相似化合物的比较
3-Bromohexanenitrile: Similar to 3-chlorohexanenitrile but with a bromine atom instead of chlorine. It may exhibit different reactivity due to the larger size and different electronegativity of bromine.
3-Iodohexanenitrile: Contains an iodine atom instead of chlorine. Iodine is larger and less electronegative than chlorine, which can affect the compound’s reactivity and the types of reactions it undergoes.
3-Fluorohexanenitrile: Contains a fluorine atom instead of chlorine. Fluorine is more electronegative and smaller than chlorine, leading to different chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. The chlorine atom’s electronegativity and size play a significant role in determining the compound’s behavior in various chemical processes.
属性
CAS 编号 |
88725-93-3 |
|---|---|
分子式 |
C6H10ClN |
分子量 |
131.60 g/mol |
IUPAC 名称 |
3-chlorohexanenitrile |
InChI |
InChI=1S/C6H10ClN/c1-2-3-6(7)4-5-8/h6H,2-4H2,1H3 |
InChI 键 |
AABDSJJXMUXSRW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


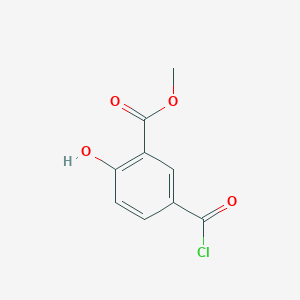
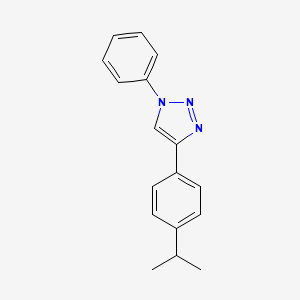
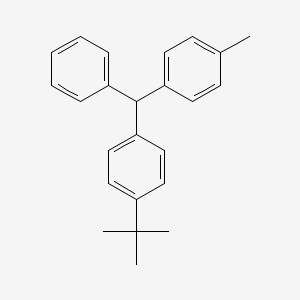

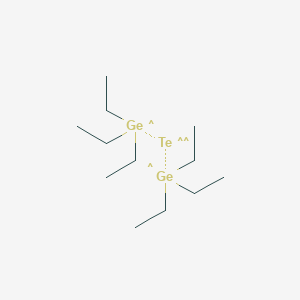
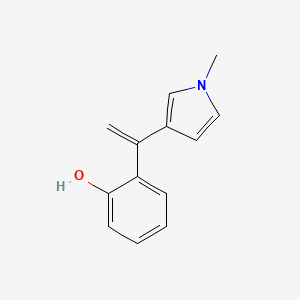


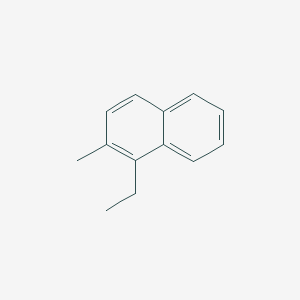

stannane](/img/structure/B14139028.png)

